2-trans,6-cis-Farnesyl diphosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H28O7P2 |
|---|---|
Molecular Weight |
382.33 g/mol |
IUPAC Name |
phosphono [(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9-,15-11+ |
InChI Key |
VWFJDQUYCIWHTN-GNESMGCMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of 2 Trans,6 Cis Farnesyl Diphosphate
Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate as Universal Prenyl Precursors
All isoprenoids, a vast and diverse class of natural products, are synthesized from two simple five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org These molecules are the universal prenyl precursors for all organisms. nih.gov The biosynthesis of IPP and DMAPP occurs through two distinct and independent pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The MVA pathway, which operates in the cytoplasm of eukaryotes (including mammals), archaea, and some bacteria, begins with the condensation of three acetyl-CoA molecules. nih.gov In contrast, the MEP pathway is found in most bacteria, plant chloroplasts, and apicomplexan parasites. mdpi.com This pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate. mdpi.com Regardless of the pathway, the end products are IPP and DMAPP, which are then available for the subsequent chain-elongation reactions catalyzed by prenyltransferases. An enzyme called isopentenyl diphosphate isomerase (IDI) interconverts IPP and DMAPP, ensuring the appropriate balance of these precursors for isoprenoid synthesis. nih.gov
Dedicated Cis-Prenyltransferases (CPTs) Catalyzing 2-trans,6-cis-Farnesyl Diphosphate Synthesis
The stereochemistry of the final isoprenoid product is determined by the class of prenyltransferase enzyme involved in its synthesis. While trans-prenyltransferases (TPTs) create products with E- or trans-double bonds, cis-prenyltransferases (CPTs) are responsible for generating products with Z- or cis-double bonds. acs.org These CPTs catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate acceptor, such as DMAPP or geranyl diphosphate (GPP), to form a new cis-double bond with each addition. mdpi.com
Cis-farnesyl diphosphate synthase (cis-FPPS), also referred to as Z,E-farnesyl diphosphate synthase, is the specific enzyme responsible for synthesizing 2-trans,6-cis-FPP. Unlike the well-studied trans-FPPS, cis-FPPS enzymes belong to the broader family of cis-prenyltransferases. These enzymes have been identified in various organisms, particularly in plants and fungi, where their products serve as precursors for specific sesquiterpenoids and other secondary metabolites.
Structurally, cis-prenyltransferases are distinct from their trans-counterparts. researchgate.net While trans-prenyltransferases typically feature a fold composed mainly of alpha-helices, cis-prenyltransferases adopt a different three-dimensional structure. researchgate.netresearchgate.net Characterization studies often involve cloning the gene encoding the enzyme, expressing it in a host system like E. coli, and then performing in vitro assays to confirm its catalytic activity and product specificity. nih.govnih.gov For instance, gas chromatography-mass spectrometry (GC-MS) can be used to analyze the reaction products and confirm the formation of the specific farnesyl diphosphate isomer. nih.gov
The synthesis of 2-trans,6-cis-FPP begins with the condensation of one molecule of DMAPP with one molecule of IPP to form 2-cis-geranyl diphosphate (neryl diphosphate, NPP). This reaction is catalyzed by a cis-prenyltransferase. Subsequently, the same or a different cis-FPPS enzyme catalyzes the addition of a second molecule of IPP to NPP, resulting in the formation of 2-trans,6-cis-FPP. It is important to note that the initial double bond originating from DMAPP retains its trans configuration.
The catalytic mechanism of cis-prenyltransferases is proposed to be a concerted condensation-elimination reaction. researchgate.netnih.gov This differs from the sequential ionization-condensation-elimination mechanism often proposed for trans-prenyltransferases. researchgate.net In the concerted mechanism for cis-FPPS, the binding of the allylic substrate (DMAPP or NPP) and the homoallylic substrate (IPP) occurs in the enzyme's active site. The condensation and the elimination of the pyrophosphate group from the allylic substrate happen in a single, coordinated step, which dictates the formation of the cis-double bond. nih.gov The precise orientation of the substrates within the active site is crucial for this stereochemical control.
Divergent Biosynthetic Pathways Leading to Specific Farnesyl Diphosphate Isomers
The biosynthesis of farnesyl diphosphate can proceed via different pathways, leading to distinct stereoisomers. The specific isomer produced is entirely dependent on the type of farnesyl diphosphate synthase enzyme present in the organism.
The biosynthesis of 2-trans,6-cis-FPP and all-trans-FPP (E,E-FPP) provides a clear example of how different enzyme families, operating on the same universal precursors, can generate distinct products. The key distinctions lie in the enzymes involved and the stereochemistry of the condensation reactions.
The synthesis of all-trans-FPP is catalyzed by the enzyme trans-farnesyl diphosphate synthase (trans-FPPS or simply FPPS). proteopedia.org This enzyme catalyzes two sequential condensation reactions, both resulting in a trans-double bond. proteopedia.orgnih.gov The first reaction condenses DMAPP and IPP to form geranyl diphosphate (GPP), which has a trans-double bond. The second reaction adds another IPP molecule to GPP, again forming a trans-double bond, to yield all-trans-FPP. nih.gov
In contrast, the synthesis of 2-trans,6-cis-FPP involves cis-prenyltransferase activity. It begins with the same precursors, DMAPP and IPP. However, the first condensation yields a product with a cis-double bond (NPP). The second condensation of IPP onto this intermediate then forms the final 2-trans,6-cis-FPP. The defining difference is the stereochemical outcome of the enzymatic condensations.
| Feature | This compound (Z,E-FPP) | all-trans-Farnesyl Diphosphate (E,E-FPP) |
|---|---|---|
| Enzyme Class | Cis-Prenyltransferase (cis-FPPS) | Trans-Prenyltransferase (trans-FPPS) |
| Universal Precursors | DMAPP, IPP | DMAPP, IPP |
| C10 Intermediate | 2-cis-Geranyl Diphosphate (Neryl Diphosphate, NPP) | 2-trans-Geranyl Diphosphate (Geranyl Diphosphate, GPP) |
| Stereochemistry of Condensations | Results in a new cis (Z) double bond | Results in a new trans (E) double bond |
| Proposed Mechanism | Concerted condensation-elimination researchgate.netnih.gov | Sequential ionization-condensation-elimination researchgate.net |
The ability of isoprenoid diphosphate synthases to exert precise control over the stereochemistry of the newly formed double bond is fundamental to the diversity of isoprenoids in nature. rijournals.com This control is dictated by the architecture of the enzyme's active site, which binds and orients the allylic and homoallylic substrates in a specific manner for the carbon-carbon bond formation.
In trans-prenyltransferases, the active site is shaped to accommodate the substrates in a way that leads to the anti-periplanar elimination of a proton, resulting in a trans-double bond. The active sites of these enzymes typically contain two highly conserved aspartate-rich motifs, known as FARM (First Aspartate Rich Motif) and SARM (Second Aspartate Rich Motif), which are crucial for binding the diphosphate moieties of the substrates and magnesium ions required for catalysis. proteopedia.orgfrontierspartnerships.org
Conversely, the active sites of cis-prenyltransferases are structurally different. researchgate.net They constrain the substrates in a conformation that favors syn-periplanar elimination. Stereochemical studies have shown that in both cis- and trans-prenyltransferase reactions, the new carbon-carbon bond is formed on the si face of the IPP double bond. nih.gov The ultimate stereochemical outcome—cis or trans—is therefore determined by how the enzyme's active site directs the subsequent proton elimination from the C2 of the original IPP molecule. This precise positioning by the enzyme is the basis for stereochemical control in these critical biosynthetic reactions.
Enzymatic Transformations Utilizing 2 Trans,6 Cis Farnesyl Diphosphate As a Substrate
Sesquiterpene Synthase Activity with 2-trans,6-cis-Farnesyl Diphosphate (B83284)
Terpene synthases (TPSs) are a class of enzymes responsible for generating the immense structural diversity of terpene skeletons. nih.gov While most sesquiterpene synthases are optimized for the native (2E,6E)-FPP, a number of these enzymes exhibit the ability to recognize and cyclize (2Z,6E)-FPP. The cis geometry of the double bond at the C2 position directs the cyclization cascade through alternative cationic intermediates compared to those formed from the trans isomer, leading to a distinct product spectrum. This ability highlights the catalytic plasticity of these enzymes.
Tobacco 5-epi-aristolochene synthase (TEAS) is a well-characterized sesquiterpene cyclase that primarily converts (2E,6E)-FPP into the bicyclic sesquiterpene (+)-5-epi-aristolochene through a transoid cyclization pathway. nih.govresearchgate.net However, TEAS also demonstrates remarkable catalytic promiscuity by efficiently accepting (2Z,6E)-FPP as an alternative substrate. researchgate.netrsc.org The use of this "pre-isomerized" substrate effectively channels the enzymatic reaction exclusively down a cisoid cyclization pathway, which is only a minor route when the native (2E,6E)-FPP is used. researchgate.netacs.org
When TEAS is supplied with (2Z,6E)-FPP, it produces an array of sesquiterpenoids derived exclusively (≥99.5%) from a cisoid pathway initiated by a 1,6-cyclization. researchgate.netnih.gov This contrasts sharply with the reaction using (2E,6E)-FPP, where these same cisoid-derived products account for only about 2.5% of the total output. researchgate.netacs.org The reaction with (2Z,6E)-FPP yields a complex mixture of cyclic hydrocarbons and alcohols.
The major products are five sesquiterpene hydrocarbons derived from a common (7R)-β-bisabolyl cation intermediate. researchgate.netnih.gov The predominant product is the tricyclic sesquiterpene (+)-2-epi-prezizaene. researchgate.netnih.gov Other significant hydrocarbon products include (-)-alpha-cedrene, (R)-(-)-beta-curcumene, and alpha-acoradiene. researchgate.netnih.gov
The table below summarizes the product distribution from the TEAS-catalyzed cyclization of (2Z,6E)-FPP. researchgate.netnih.gov
| Compound | Product Class | Relative Abundance (%) |
|---|---|---|
| (+)-2-epi-prezizaene | Cyclic Hydrocarbon | 44.0 |
| (-)-alpha-cedrene | Cyclic Hydrocarbon | 21.5 |
| (R)-(-)-beta-curcumene | Cyclic Hydrocarbon | 15.5 |
| (2Z,6E)-farnesol | Acyclic Alcohol | 6.7 |
| alpha-acoradiene | Cyclic Hydrocarbon | 3.9 |
| nerolidol | Acyclic Alcohol | 3.6 |
| alpha-bisabolol | Cyclic Alcohol | 1.8 |
| epi-alpha-bisabolol | Cyclic Alcohol | 1.8 |
| 4-epi-alpha-acoradiene | Cyclic Hydrocarbon | 1.3 |
Despite forcing the reaction through a different cyclization manifold, (2Z,6E)-FPP is an efficient substrate for TEAS. Research indicates that the catalytic efficiency (kcat/Km) of TEAS for both the native (2E,6E)-FPP and the alternative (2Z,6E)-FPP substrates is "almost identical". researchgate.net This suggests that the enzyme's active site can accommodate the cis-isomer and proceed with catalysis without a significant kinetic penalty, underscoring the enzyme's conformational flexibility and promiscuity.
| Substrate | Kinetic Parameter | Value |
|---|---|---|
| (2E,6E)-Farnesyl Diphosphate | kcat/Km | Almost Identical researchgate.net |
| (2Z,6E)-Farnesyl Diphosphate | kcat/Km |
The ability of TEAS to process (2Z,6E)-FPP is a clear demonstration of catalytic promiscuity. rsc.orgresearchgate.net Normally, the enzyme catalyzes the isomerization of (2E,6E)-FPP to a (6R)-nerolidyl diphosphate intermediate, which precedes the primary transoid cyclization pathway. However, when presented with (2Z,6E)-FPP, the initial ionization directly yields a cisoid farnesyl cation. researchgate.net This directs the entire reaction flux towards the 1,6-cyclization pathway, forming the (7R)-β-bisabolyl cation. researchgate.netnih.gov This cation serves as a branch point intermediate, leading to the diverse array of bisabolyl-derived products. This enzyme-directed alternative cyclization showcases how substrate geometry can be harnessed to explore the cryptic catalytic potential of terpene synthases and generate novel products. researchgate.netnih.gov
Besides TEAS, other sesquiterpene synthases have been shown to utilize Z-isomers of FPP. For instance, some cadinene synthases are known to cyclize (2Z,6E)-FPP. researchgate.net In the wild tomato Solanum habrochaites, a dedicated pathway exists for the synthesis of sesquiterpenes like santalene and bergamotene, which originates from (2Z,6Z)-FPP. nih.gov This pathway involves a specific (2Z,6Z)-farnesyl diphosphate synthase (zFPS) and a corresponding sesquiterpene synthase (SBS) that has evolved to exclusively use this substrate. nih.gov This represents a case where the use of a Z-FPP isomer is not a promiscuous activity but a highly specific, evolved metabolic pathway.
Tobacco 5-epi-Aristolochene Synthase (TEAS) Interactions with (cis,trans)-FPP
Non-Sesquiterpene Synthase Reactions Involving 2-trans,6-cis-Farnesyl Diphosphate
The utility of (2Z,6E)-FPP is not limited to sesquiterpene synthases. It also serves as a substrate for certain cis-prenyltransferases, which are enzymes that catalyze the chain elongation of isoprenoid precursors. These enzymes are distinct from the terpene synthases that create cyclic products.
A key example is found in mycobacteria, where (2Z,6E)-FPP is an essential precursor in the biosynthesis of the mycobacterial cell wall. echelon-inc.com A specific (2Z,6E)-farnesyl diphosphate synthase catalyzes the formation of (2Z,6E)-FPP, which is then used as the substrate for subsequent enzymes that elongate the chain to produce decaprenyl diphosphate, a C50 isoprenoid. echelon-inc.com In a broader context, cis-prenyltransferases are responsible for synthesizing long-chain polyisoprenoids such as dolichols and undecaprenyl phosphate (B84403), which act as lipid carriers for glycosylation reactions in various organisms. nih.govumich.edu These enzymes typically start with a trans-FPP isomer and add multiple isopentenyl diphosphate (IPP) units, forming cis double bonds in the growing chain. nih.gov The ability of specific enzymes to either produce or elongate (2Z,6E)-FPP highlights its role as a key intermediate in specialized linear isoprenoid biosynthesis pathways.
Role as a Substrate in Higher Isoprenoid Synthesis (e.g., cis-decaprenyl diphosphate synthase)
This compound (Z,E-FPP) is a key primer for the synthesis of long-chain polyprenyl diphosphates with cis-double bonds. These molecules are essential for various biological functions, including acting as carriers for sugar moieties in cell wall biosynthesis.
In Mycobacterium tuberculosis, the synthesis of decaprenyl diphosphate, a C50 isoprenoid, proceeds through a pathway that specifically utilizes a cis-isomer of FPP. nih.gov The process involves two key enzymes:
ω,E,Z-Farnesyl diphosphate synthase (Rv1086): This enzyme synthesizes ω,E,Z-farnesyl diphosphate. nih.govresearchgate.net It catalyzes the addition of isopentenyl diphosphate (IPP) to either ω,E-geranyl diphosphate (GPP) or ω,Z-neryl diphosphate (NPP). researchgate.netnih.gov
Decaprenyl diphosphate synthase (Rv2361c): This enzyme then uses the ω,E,Z-FPP as the allylic substrate, adding seven more isopentenyl diphosphate units to create decaprenyl diphosphate. nih.govnih.gov This demonstrates a sequential action where Rv2361c preferentially uses the Z-configured FPP isomer produced by Rv1086 to build the longer polyprenyl chain. nih.gov When ω,E,Z-FPP was supplied as the substrate, decaprenyl diphosphate was the main product synthesized by Rv2361c. nih.gov
This sequential pathway highlights the specialized role of Z,E-FPP as a dedicated precursor for the formation of specific higher isoprenoids, distinguishing it from the pathways that utilize the all-trans isomer. nih.govnih.gov
Specific Biological Pathways where this compound Acts as an Intermediate (e.g., Mycobacterium tuberculosis cell wall biosynthesis)
The synthesis of Z,E-FPP is not a metabolic curiosity but a critical step in a pathway essential for the survival of certain pathogens. The most prominent example is the biosynthesis of the complex cell wall of Mycobacterium tuberculosis. researchgate.netnih.gov
The product derived from Z,E-FPP, decaprenyl phosphate, is a central molecule in this process. researchgate.netnih.gov It functions as a lipid carrier for activated sugar residues that are assembled into the major structural components of the mycobacterial cell wall. nih.gov These components include:
The mycolyl-arabinogalactan-peptidoglycan complex. nih.govnih.gov
Lipoarabinomannan (LAM). researchgate.netnih.gov
Peptidoglycan. researchgate.net
The linker unit galactan. researchgate.net
The enzyme Rv3806c (a phosphoribosyltransferase) utilizes decaprenyl phosphate to generate 5-phospho-β-ribosyl-1-phosphoryldecaprenol, a key precursor for the arabinogalactan (B145846) layer. dntb.gov.ua The biosynthesis of decaprenyl phosphate from Z,E-FPP is therefore a committed step for the construction of this unique and protective cell envelope, which is vital for the bacterium's viability and virulence. nih.govresearchgate.net The enzymes in this pathway, such as the Z-farnesyl diphosphate synthase (Rv1086), represent potential targets for novel anti-tuberculosis drugs due to their essential role and distinction from host enzymes. researchgate.netnih.gov
| Enzyme System | Organism | Pathway | Final Product Derived from Z,E-FPP |
| Rv1086 & Rv2361c | Mycobacterium tuberculosis | Decaprenyl phosphate synthesis | Decaprenyl phosphate |
| Z-FPP Synthase | Mycobacterium tuberculosis | Cell Wall Biosynthesis | Mycolyl-arabinogalactan-peptidoglycan complex, Lipoarabinomannan |
Mechanistic Investigations of Enzymatic Conversions
The enzymatic conversion of 2-trans,6-cis-FPP is a precisely controlled process governed by the enzyme's active site. Mechanistic studies have provided detailed insights into how these enzymes recognize the specific isomer and orchestrate complex chemical transformations.
Divalent Cation-Assisted Ionization and Formation of Carbocation Intermediates
A fundamental step in the enzymatic transformation of polyprenyl diphosphates is the ionization of the substrate to form a highly reactive carbocation intermediate. This process is universally facilitated by the presence of a divalent cation, typically Mg²⁺. nih.govnih.govacs.org
In the context of cisoid cyclization reactions, such as those catalyzed by certain sesquiterpene synthases, catalysis begins with the divalent cation-assisted ionization of (2Z,6E)-farnesyl diphosphate. nih.govacs.orgresearchgate.net This crucial first step involves the coordination of the magnesium ion with the diphosphate moiety, which weakens the C-O bond and facilitates the departure of the pyrophosphate group (PPi). The result is the formation of a cisoid farnesyl cation. nih.govacs.org This reactive intermediate is then poised to undergo subsequent cyclization and rearrangement reactions, all while being tightly controlled within the enzyme's active site. nih.gov The Z-farnesyl diphosphate synthase from M. tuberculosis also shows an absolute requirement for a divalent cation for its activity. nih.gov
Role of Active Site Topology and Critical Amino Acid Residues in Substrate Recognition and Product Determination
The ability of an enzyme to select 2-trans,6-cis-FPP and channel it toward a specific product is dictated by the three-dimensional architecture of its active site. nih.govnih.gov Cis-prenyltransferases, which utilize this substrate, possess a distinct protein fold compared to their trans-prenyltransferase counterparts. nih.gov
Key features of the active site include:
A Large Hydrophobic Cleft: The active site is typically a large cleft lined with hydrophobic amino acid residues. nih.gov This environment accommodates the nonpolar hydrocarbon chain of the farnesyl substrate. Crystallographic studies of enzymes like tobacco 5-epi-aristolochene synthase (TEAS) with substrate analogues show binding modes consistent with a preorganization of the farnesyl chain, guiding it toward a specific cyclization path. nih.govnih.gov
Conserved Amino Acid Residues: Specific residues are critical for binding and catalysis. In some cis-prenyltransferases, an arginine residue within a conserved RXG motif coordinates with the Mg²⁺ ion via a water molecule, while the main chain nitrogen of the glycine (B1666218) interacts with the phosphate groups of the substrate. nih.gov In other cases, an Asn-Ser shuttle has been proposed to act as the base for proton abstraction during the condensation reaction. acs.org
Subunit Interaction: Some cis-prenyltransferases are heteromeric, composed of two different subunits that are both critical for enzymatic activity. nih.gov For instance, the C-terminus of one subunit can interact with the active site of another, highlighting the importance of quaternary structure in forming a functional catalytic center. nih.gov
These structural elements work in concert to ensure that only the correct substrate binds in the proper conformation to initiate the desired chemical cascade, ultimately determining the structure and stereochemistry of the final product.
Elucidation of Stereochemical Mechanisms for cisoid Cyclization Pathways
Using 2-trans,6-cis-FPP as a substrate has been instrumental in elucidating the mechanisms of cisoid cyclization pathways. nih.gov Since the substrate is effectively "preisomerized" with the C2-C3 double bond in the cis configuration, its ionization directly generates a cisoid farnesyl cation, allowing researchers to probe pathways that are often minor or "cryptic" when the all-trans isomer is used. nih.govacs.org
A well-studied example is the reaction catalyzed by tobacco 5-epi-aristolochene synthase (TEAS), which normally follows a transoid pathway but can be robustly redirected using Z,E-FPP. nih.govacs.org The stereochemical mechanism proceeds as follows:
Ionization: Divalent cation-assisted ionization of (2Z,6E)-FPP generates the cisoid farnesyl cation. acs.org
1,6-Cyclization: The first cyclization involves the attack of C1 on the re face of the C6-C7 double bond. nih.govacs.org This forms a key (6S)-α-bisabolyl cation intermediate. nih.gov
Rearrangement: This intermediate then undergoes a 120° rotation and a 6,7-hydride shift, leading to the formation of a (7R)-β-bisabolyl cation. nih.govacs.org
This (7R)-β-bisabolyl cation is a crucial branch point intermediate from which an array of different sesquiterpene products can be derived through further rearrangements and deprotonations. nih.govresearchgate.net The use of Z,E-FPP has allowed for the isolation and stereochemical characterization of these cisoid-derived products, providing a clear and detailed picture of the reaction cascade. nih.govresearchgate.net
Structural Biology of Enzymes Interacting with 2 Trans,6 Cis Farnesyl Diphosphate
Crystal Structures of Relevant Enzymes (e.g., Sesquiterpene Synthases, Cis-Prenyltransferases) with Substrate Analogues
The inherent reactivity of farnesyl diphosphate (B83284) and its isomers makes co-crystallization with enzymes challenging. Consequently, structural studies often employ non-reactive substrate analogues to capture the enzyme-substrate complex in a stable state.
Crystallographic investigations of cis-prenyltransferases (cis-PTs), the enzymes responsible for synthesizing polyprenyl chains with cis-double bonds, have provided significant insights. These enzymes are distinct from their trans-prenyltransferase counterparts in both sequence and tertiary structure. researchgate.net A prime example is the human cis-prenyltransferase complex (hcis-PT), composed of DHDDS and NgBR subunits, which is crucial for the synthesis of dolichol, a key component in protein glycosylation. nih.govpnas.org The crystal structure of this heterodimeric complex has been solved, revealing how the non-catalytic NgBR subunit stabilizes the catalytic DHDDS subunit and participates in the active site. pnas.org
The structure of undecaprenyl diphosphate synthase (UPP synthase) from Micrococcus luteus B-P 26 was the first to be reported for a cis-prenyl chain elongating enzyme and revealed a fold completely different from the typical "isoprenoid synthase fold" seen in trans-prenyltransferases. nih.gov This pioneering work laid the foundation for understanding the architecture of this enzyme class. Subsequent studies on various cis-PTs, including heterodimeric forms from yeast and humans, have further elucidated their structural framework. nih.govpnas.orgnih.gov For instance, the crystal structure of Nus1, the non-catalytic subunit of the yeast cis-PT, provided crucial information on the assembly and function of these heterodimeric enzymes. nih.gov
To visualize the catalytic cycle, structures of the human cis-prenyltransferase have been captured in complex with various substrate analogues, representing different stages of the reaction. nih.govresearchgate.net These "snapshots" reveal significant conformational changes, particularly in the N-terminus of the DHDDS subunit, which moves to create an outlet for the elongating isoprenoid chain. nih.govresearchgate.net
While structures of sesquiterpene synthases are abundant, those complexed specifically with Z,E-FPP or its analogues are less common. However, studies on sesquiterpene synthases using nonnatural FPP analogues demonstrate their potential to accept alternative substrates and produce novel cyclic products, highlighting the plasticity of their active sites. nih.gov
Table 1: Representative Crystal Structures of Enzymes Interacting with Z,E-FPP or its Precursors/Analogues
| Enzyme | Organism | Substrate/Analogue | PDB ID | Reference |
|---|---|---|---|---|
| Human cis-Prenyltransferase (DHDDS/NgBR) | Homo sapiens | Farnesyl Diphosphate (FPP) | 6Z1N | researchgate.net |
| Human cis-Prenyltransferase (DHDDS/NgBR) | Homo sapiens | Not specified | Not specified in abstract | pnas.org |
| Undecaprenyl Diphosphate Synthase (UPP Synthase) | Micrococcus luteus B-P 26 | Not specified | Not specified in abstract | nih.gov |
| Nus1 (cis-PT non-catalytic subunit) | Saccharomyces cerevisiae | Not specified | Not specified in abstract | nih.gov |
Analysis of Active Site Conformation and Substrate Binding Modes for 2-trans,6-cis-Farnesyl Diphosphate
The active sites of cis-prenyltransferases are uniquely adapted to accommodate the growing polyprenyl chain and dictate the cis-stereochemistry of the newly formed double bond. The active site is generally a large hydrophobic cleft or tunnel. nih.govnih.gov It is typically divided into two main sites: S1 for binding the allylic diphosphate primer (like FPP) and S2 for binding the incoming isopentenyl diphosphate (IPP). nih.govresearchgate.net
In cis-PTs, conserved amino acid residues are strategically located within this cleft. nih.gov A notable feature at the entrance of the cleft is a P-loop motif, commonly involved in binding phosphate (B84403) groups. nih.gov The binding of the diphosphate moiety of the substrates is crucial and often mediated by positively charged residues and magnesium ions. nih.govnih.gov
A key discovery from the structural analysis of the human cis-prenyltransferase complex is the presence of a novel outlet for the elongating product. nih.govresearchgate.net This contrasts with the traditional model where product length is strictly determined by the volume of a sealed active site pocket. In long-chain cis-PTs, as the polyprenyl chain grows, the N-terminus of the catalytic subunit undergoes a conformational shift, opening a channel that allows the hydrophobic chain to be extruded, potentially directly into the membrane of the endoplasmic reticulum. nih.govpnas.org
The C-terminal tail of the accessory subunit (like NgBR or Nus1) in heterodimeric cis-PTs plays a critical role by extending into the active site of the catalytic subunit. pnas.orgnih.gov For example, the C-terminal -RXG- motif of NgBR interacts directly with the substrates bound in the active site of DHDDS, influencing catalysis. pnas.org This interaction is essential for the enzyme's full activity.
Implications for Rational Enzyme Design and Engineering Based on Structural Insights
The wealth of structural information on prenyltransferases provides a solid foundation for rational enzyme design and protein engineering. The goal of such efforts is often to alter substrate specificity, control product chain length, or generate novel products.
For trans-prenyltransferases like FPPS, engineering efforts have successfully altered product specificity. By mutating amino acid residues that line the hydrophobic binding pocket, scientists have been able to reduce the size of the active site, thereby forcing the enzyme to release the product at an earlier stage. nih.gov For example, substituting smaller residues with bulkier ones like tryptophan can convert an FPP synthase into an enzyme that predominantly produces the shorter geranyl diphosphate (GPP). nih.gov
The detailed structural understanding of cis-prenyltransferases opens up similar possibilities. Knowledge of the specific residues that form the active site cleft and the product exit tunnel allows for targeted mutagenesis. Engineering the active site could potentially alter the enzyme's affinity for different allylic primer substrates or modify the chain elongation process. Manipulating the interactions between the catalytic and non-catalytic subunits in heterodimeric cis-PTs could provide a mechanism for modulating enzyme activity. pnas.orgnih.gov
Furthermore, the discovery of the product release channel in long-chain cis-PTs presents a novel target for engineering. Modifying the residues lining this tunnel could influence the maximum length of the polyprenyl chain that can be synthesized. These structural insights pave the way for creating bespoke enzymes capable of producing specific isoprenoids for applications in biotechnology and synthetic biology. While rational design often relies on structural data, sequence-based approaches are also being developed to efficiently generate improved enzymes, which could be applied to prenyltransferases. lu.se
Advanced Methodologies for Research on 2 Trans,6 Cis Farnesyl Diphosphate
Spectroscopic and Chromatographic Techniques for Isomer Analysis and Product Characterization
The analysis and characterization of Z,E-FPP and its downstream products rely heavily on a combination of spectroscopic and chromatographic methods. These techniques are essential for separating complex mixtures of terpene isomers and elucidating their precise chemical structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of terpenes. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the carbon skeleton and the stereochemistry of the molecule. For instance, detailed NMR spectroscopic analysis has been crucial in assigning the structures of novel cyclic terpenes generated through the heterologous expression of bacterial terpene synthase genes. nih.gov The complementarity of NMR with other techniques is often highlighted, as it can confirm or correct structure assignments initially proposed based on other data. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile terpenes. jeolusa.comnih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries. researchgate.netsigmaaldrich.com This method is particularly valuable for analyzing the complex mixtures of terpenes produced by enzymes like terpene synthases. researchgate.netmdpi.com Static headspace GC-MS (SHS-GC-MS) is a variation that allows for the analysis of volatile compounds without solvent extraction, which is advantageous for sensitivity and resolution. researchgate.net
The combination of these techniques provides a comprehensive approach to terpene analysis. While GC-MS is excellent for separating and identifying known compounds in a mixture, NMR is indispensable for determining the complete and unambiguous structure of novel compounds. nih.govresearchgate.net
Table 1: Spectroscopic and Chromatographic Techniques in Z,E-FPP Research
| Technique | Application | Key Advantages |
| NMR Spectroscopy | Structural elucidation of novel terpenes, stereochemical analysis. | Provides detailed structural information, essential for new compounds. |
| GC-MS | Separation and identification of volatile terpene products. | High sensitivity and separation power, extensive spectral libraries for identification. |
| SHS-GC-MS | Analysis of volatile terpenes without solvent extraction. | Increased sensitivity and resolution for volatile compounds. |
Isotopic Labeling Studies for Elucidating Biosynthetic Routes and Reaction Mechanisms
Isotopic labeling is a fundamental and powerful tool for tracing the intricate pathways of terpene biosynthesis and unraveling the mechanisms of the enzymes involved. boku.ac.at By introducing isotopically labeled precursors, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system or an in vitro enzymatic reaction, researchers can follow the fate of the labeled atoms through the biosynthetic cascade. boku.ac.atresearchgate.net
These studies have been instrumental in understanding the complex cyclization and rearrangement reactions catalyzed by terpene synthases. researchgate.net For example, deuterium labeling has been used to confirm proposed hydride shifts during terpene cyclization. nih.gov The analysis of the isotopic distribution in the final products, often by mass spectrometry or NMR, provides direct evidence for specific bond formations, cleavages, and atomic migrations. boku.ac.atresearchgate.net
Pioneering work in the field utilized isotopically labeled acetate (B1210297) and mevalonate (B85504) to delineate the stereochemical course of the early steps in isoprenoid biosynthesis. boku.ac.at More recent studies continue to employ sophisticated labeling strategies, often in combination with other techniques, to investigate the mechanisms of newly discovered terpene cyclases. nih.govacs.org The insights gained from isotopic labeling experiments are crucial for validating proposed reaction mechanisms derived from computational studies. nih.govacs.org
Computational Chemistry and Molecular Dynamics Simulations in Mechanistic Research
Computational chemistry has emerged as an indispensable tool for investigating the complex reaction mechanisms and enzyme-substrate interactions involved in Z,E-FPP metabolism. These methods provide a level of detail that is often inaccessible through experimental techniques alone. acs.org
Density Functional Theory (DFT) for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It has been extensively applied to study the intricate carbocation-mediated reaction cascades that are characteristic of terpene biosynthesis. nih.govacs.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the most likely reaction pathway. bohrium.com
These theoretical studies have provided profound insights into the mechanisms of terpene cyclases, often challenging and refining previously proposed pathways. nih.govacs.org For instance, DFT calculations have been used to investigate the involvement of non-classical carbocations and to demonstrate that some proposed secondary carbocation intermediates are not energetically favorable. nih.gov The combination of DFT with methods like the artificial force induced reaction (AFIR) has proven powerful in uncovering complex biosynthetic pathways. nih.govacs.org The results of DFT studies are often correlated with experimental data, such as from isotopic labeling experiments, to provide a comprehensive and validated understanding of the reaction mechanism. nih.govacs.org
Molecular Docking and Dynamics for Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are used to study the non-covalent interactions between a substrate, like Z,E-FPP, and its enzyme. Molecular docking predicts the preferred binding orientation of a substrate within the enzyme's active site. MD simulations, on the other hand, provide a dynamic view of the enzyme-substrate complex over time, revealing conformational changes and key interactions that are crucial for catalysis. nih.govnih.gov
These simulations have been instrumental in understanding how an enzyme can control the conformation of the flexible farnesyl chain, thereby directing the cyclization reaction towards a specific product. nih.gov For example, computational studies on farnesyltransferase have investigated the conformational rearrangement of farnesyl diphosphate (B83284) that occurs prior to the chemical reaction. nih.govnih.gov By identifying key amino acid residues that interact with the substrate, these studies can guide site-directed mutagenesis experiments to probe the function of these residues and further elucidate the catalytic mechanism.
Heterologous Expression Systems for Recombinant Enzyme Characterization and Pathway Reconstruction
Heterologous expression systems are a cornerstone of modern enzymology and metabolic engineering, enabling the production and characterization of enzymes in a controlled environment. nih.gov This approach is particularly valuable for studying terpene synthases, many of which are found in organisms that are difficult to cultivate or produce the enzyme in low quantities. nih.gov
By cloning the gene for a terpene synthase into a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, large quantities of the recombinant enzyme can be produced for in vitro characterization. oup.comresearchgate.net This allows researchers to determine the enzyme's substrate specificity (e.g., whether it prefers Z,E-FPP over its all-trans isomer) and to analyze the products it forms. oup.comresearchgate.net
Heterologous expression is not only used for characterizing single enzymes but also for reconstructing entire biosynthetic pathways. nih.gov By co-expressing multiple enzymes from a pathway in a single host, it is possible to produce complex natural products and to study the interactions between the different enzymes. nih.gov This approach has been successfully used to discover and produce novel terpenes. nih.gov Furthermore, the use of engineered host strains, such as those with deleted native genes, can facilitate the detection of new products. nih.gov
Table 2: Common Heterologous Hosts for Terpene Synthase Expression
| Host Organism | Key Advantages |
| Escherichia coli | Rapid growth, high protein yields, well-established genetic tools. oup.com |
| Saccharomyces cerevisiae | Eukaryotic host, capable of post-translational modifications, suitable for pathway reconstruction. nih.gov |
| Streptomyces | Can be an effective host for expressing bacterial terpene synthases. nih.gov |
Metabolic Engineering and Synthetic Biology Applications Involving 2 Trans,6 Cis Farnesyl Diphosphate
Engineering Microbial Cell Factories for Enhanced Production of 2-trans,6-cis-Farnesyl Diphosphate (B83284)
To overcome this, protein fusion strategies have been successfully employed. A fusion enzyme combining the E. coli E,E-FPP synthase (IspA) and the M. tuberculosis Z,E-FPP synthase (Rv1086), designated ILRv, was shown to primarily produce Z,E-FPP. nih.gov E. coli strains engineered to express this fusion protein, along with the lower part of the mevalonate (B85504) (MVA) pathway, achieved a 15-fold increase in Z,E-farnesol (a dephosphorylated derivative of Z,E-FPP) production compared to strains co-overexpressing the separate enzymes. nih.govresearchgate.net This demonstrates the effectiveness of channeling substrate through a multi-functional enzyme to enhance the production of the target intermediate.
In addition to enzyme engineering, optimizing the host's central metabolism is crucial. This includes overexpressing genes in the upstream MVA or MEP pathways to increase the supply of the universal isoprene (B109036) precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov For instance, in Saccharomyces cerevisiae, upregulating the expression of key MVA pathway genes like HMG2, ERG20, and IDI1 has been shown to increase the availability of FPP for downstream sesquiterpene production. nih.govnih.gov
Table 1: Engineered Microbial Strains for Z,E-FPP and Derivative Production
| Organism | Engineering Strategy | Target Product | Titer | Reference |
| Escherichia coli | Expression of IspA-Rv1086 fusion protein (ILRv) and partial MVA pathway | Z,E-farnesol | 115.6 mg/L | nih.gov |
| Escherichia coli | Co-overexpression of IspA and Rv1086 with partial MVA pathway | Z,E-farnesol | 7.7 mg/L | nih.gov |
| Escherichia coli | Expression of Z,Z-FPP synthase (Mvan4662 mutant) and phosphatases | Z,Z-farnesol | 572.13 mg/L | nih.gov |
| Saccharomyces cerevisiae | Overexpression of HMG2, IDI1, and modification of ERG20 | Plant monoterpenes and sesquiterpenes | Several-fold increase | nih.gov |
Strategies for Increasing Downstream Terpenoid Product Yields via 2-trans,6-cis-Farnesyl Diphosphate as a Precursor
Once a microbial cell factory is capable of producing Z,E-FPP, several strategies can be implemented to maximize the conversion of this precursor into valuable downstream terpenoids. A primary approach is the high-level expression of a specific terpene synthase that utilizes Z,E-FPP as a substrate. researchgate.net The choice of synthase is critical, as it determines the final product.
Furthermore, minimizing the activity of competing pathways that might divert Z,E-FPP away from the target product is essential. Although Z,E-FPP is not typically consumed by endogenous pathways, phosphatases can dephosphorylate it to Z,E-farnesol, representing a loss of the diphosphate moiety required for cyclization by terpene synthases. nih.gov In S. cerevisiae, deleting or reducing the expression of phosphatases like LPP1 and DPP1 has been investigated to prevent the degradation of FPP isomers. nih.govunito.it
Another key strategy is to balance the expression levels of the upstream Z,E-FPP production module and the downstream terpene synthase. Dynamic regulation systems, which use biosensors to control gene expression in response to the concentration of a specific metabolite, can be employed to maintain an optimal intracellular pool of Z,E-FPP. nih.gov For instance, promoters that are responsive to FPP have been used to create a feedback loop, decreasing the expression of the upstream pathway and increasing the expression of the downstream pathway when FPP levels are high. nih.gov
Directed Evolution and Site-Directed Mutagenesis of this compound-Utilizing Enzymes for Altered Specificity or Efficiency
Directed evolution and site-directed mutagenesis are powerful tools for tailoring the properties of enzymes that utilize Z,E-FPP. nih.govnih.gov These techniques can be used to alter the substrate specificity of a terpene synthase, for example, to favor Z,E-FPP over E,E-FPP, or to change the product profile of a given synthase.
Site-directed mutagenesis involves making specific changes to the amino acid sequence of an enzyme based on its known or predicted structure. x-mol.com By targeting residues within the active site, it is possible to influence how the substrate binds and how the subsequent carbocation intermediates are stabilized and rearranged, ultimately dictating the final product. nih.govnih.govresearchgate.net For example, mutagenesis of residues in the active site of sesquiterpene synthases has been shown to have a significant impact on the cyclization products of FPP. nih.gov Widening the active site cavity of a sesquiterpene synthase through the exchange of large residues with smaller ones has been shown to convert it into a di- or sesterterpene synthase. x-mol.com
Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and/or DNA recombination, followed by screening or selection for the desired trait. nih.govnih.gov This approach does not require prior knowledge of the enzyme's structure or mechanism. Iterative rounds of mutagenesis and screening can lead to significant improvements in enzyme activity, stability, or specificity. mpg.de For instance, directed evolution has been used to enhance the catalytic activity of enzymes and to alter their product distribution. nih.gov
Design and Reconstruction of Novel Biosynthetic Pathways Incorporating this compound as an Intermediate
The ability to produce Z,E-FPP in tractable microbial hosts opens up the possibility of designing and reconstructing novel biosynthetic pathways to produce a wide array of valuable terpenoids. smbb.mxnih.gov This involves combining the engineered Z,E-FPP production module with one or more heterologous enzymes, such as terpene synthases and modifying enzymes (e.g., cytochrome P450s), from various organisms. nih.govnih.gov
The assembly of these multi-gene pathways can be facilitated by synthetic biology tools, such as standardized DNA parts and modular assembly methods. researchgate.net These approaches allow for the rapid construction and testing of different pathway combinations to optimize product titers. For example, a molecular toolkit has been developed to facilitate the rapid assembly of genes constituting entire biosynthetic pathways in Aspergillus oryzae. smbb.mx
Furthermore, the reconstruction of pathways can lead to the production of novel compounds not found in nature. By combining enzymes with different specificities or by using engineered enzymes with altered product profiles, it is possible to generate new chemical diversity. This "mix-and-match" approach to pathway reconstruction is a powerful strategy for discovering new bioactive molecules.
Future Research Directions and Unexplored Avenues
Discovery of Novel Enzymes and Metabolic Pathways Associated with 2-trans,6-cis-Farnesyl Diphosphate (B83284) Metabolism in Diverse Organisms
The exploration for new enzymes and metabolic pathways linked to Z,E-FPP metabolism is a burgeoning field. The discovery of a cis-geranylfarnesyl diphosphate synthase (ScGFPPS) in Streptomyces clavuligerus highlights the potential for identifying novel cis-prenyltransferases (cis-PTs) in a wide range of organisms. nih.gov This particular enzyme is noteworthy for its ability to produce a variety of cis-polyisoprenoids, expanding the known functional range of cis-PTs. nih.gov Further research into the vast diversity of microorganisms and plants is likely to uncover more enzymes with unique specificities and catalytic mechanisms for Z,E-FPP synthesis and its subsequent conversion into specialized metabolites.
Recent studies have begun to shed light on the genetic basis for the production of specific terpenoids derived from farnesyl diphosphate (FPP) isomers. For instance, in various plant species, the expression of specific farnesyl diphosphate synthase (FPPS) genes has been correlated with the production of certain medicinal compounds, such as dendrobine (B190944) in Dendrobium nobile. nih.govresearchgate.net This suggests that by exploring the genomes and transcriptomes of diverse organisms, it will be possible to identify novel FPPS enzymes and other downstream modifying enzymes, such as cytochrome P450s, that contribute to the synthesis of a vast array of natural products. nih.gov The application of multi-omics analyses, as demonstrated in the study of Taiwanofungus gaoligongensis, can reveal distinct biosynthetic pathways and the differential expression of enzymes like FPPS, leading to the production of varied secondary metabolites. frontiersin.org
A systematic approach to enzyme discovery could involve:
Genome Mining: Searching genomic and metagenomic databases for sequences homologous to known cis-PTs and FPPSs.
Functional Characterization: Expressing candidate genes in heterologous hosts to determine their enzymatic activity and product profiles.
Structural Biology: Determining the crystal structures of newly discovered enzymes to understand the basis of their substrate and product specificity. nih.gov
Elucidating the Interplay of 2-trans,6-cis-Farnesyl Diphosphate with Other Cellular Metabolic Networks
The biosynthesis of Z,E-FPP does not occur in isolation. It is intricately connected to central carbon metabolism and other major metabolic pathways within the cell. Farnesyl diphosphate, in its various isomeric forms, serves as a critical precursor for a multitude of essential biomolecules, including sterols, dolichols, and ubiquinone, and is also involved in protein prenylation. nih.govnih.gov Understanding the regulatory mechanisms that govern the flux of intermediates into and out of the Z,E-FPP pool is crucial for a complete picture of its physiological role.
The compartmentalization of terpenoid biosynthesis pathways in plants, with the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, adds another layer of complexity. nih.govresearchgate.net Research is needed to unravel how the pools of isoprenoid precursors, such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are allocated between the synthesis of Z,E-FPP and other essential isoprenoids. nih.gov The concept of metabolic channeling, where enzymes of a pathway are physically associated to facilitate substrate transfer, is an important area of investigation in terpenoid metabolism. nih.gov
Future research should focus on:
Metabolic Flux Analysis: Using stable isotope labeling to trace the flow of carbon through metabolic networks and quantify the partitioning of precursors towards Z,E-FPP.
Regulatory Network Mapping: Identifying transcription factors, signaling molecules, and allosteric regulators that control the expression and activity of enzymes in the Z,E-FPP pathway. nih.govnih.govnih.gov
Crosstalk with other Pathways: Investigating the interactions between the Z,E-FPP pathway and other metabolic networks, such as fatty acid and phenylpropanoid metabolism, which can be influenced by shared precursors or regulatory elements. researchgate.net
Development of Advanced Mechanism-Based Analogues for Probing Enzyme Function and Inhibition
Mechanism-based analogues of Z,E-FPP are invaluable tools for studying the enzymes that utilize this substrate. These molecules can be designed to mimic the natural substrate but contain reactive groups that allow for covalent modification of the enzyme's active site, providing insights into catalytic mechanisms and protein structure. nih.gov Photoactivatable probes, for example, have been developed for farnesyl diphosphate that can be used to label the diphosphate binding site of various FPP-utilizing enzymes upon photolysis. nih.gov
The development of novel inhibitors is also a significant area of research. Nitrogen-containing bisphosphonates are a well-known class of inhibitors of FPP synthase. nih.gov Designing and synthesizing new classes of inhibitors, including those based on natural product scaffolds like diterpenoids and sesquiterpenoids, could lead to the development of potent and selective probes for Z,E-FPP synthases and downstream enzymes. nih.gov These inhibitors can be used to dissect the roles of specific enzymes in complex biological processes and may also have therapeutic potential.
Key research directions include:
Rational Design of Analogues: Using computational modeling and the crystal structures of target enzymes to design analogues with enhanced affinity and specificity.
Synthesis of Novel Probes: Creating a diverse library of Z,E-FPP analogues with different photoactivatable groups, cross-linkers, and reporter tags.
High-Throughput Screening: Developing assays to screen for new inhibitors of Z,E-FPP metabolizing enzymes from chemical libraries and natural product extracts.
Understanding the Ecological and Evolutionary Significance of this compound Derived Metabolites in Nature
The vast structural diversity of terpenoids derived from FPP isomers suggests a wide range of ecological functions. nih.gov Many of these compounds are involved in plant defense against herbivores and pathogens, act as attractants for pollinators, or serve as signaling molecules in plant-microbe interactions. researchgate.net Investigating the ecological roles of metabolites derived specifically from Z,E-FPP is a promising area of research that can provide insights into the co-evolution of plants and other organisms.
The evolution of the enzymes responsible for Z,E-FPP biosynthesis and its subsequent modification is another fascinating area of study. The discovery of geranylfarnesyl pyrophosphate synthases (GFPPSs) beyond the previously reported Brassicaceae clade suggests that the ability to produce sesterterpenes (C25) may have arisen through convergent evolution. nih.gov Understanding the evolutionary pressures that have shaped the diversity and distribution of these enzymes can shed light on the adaptation of organisms to their specific ecological niches. The evolution of gene expression is driven by changes in both cis- and trans-regulatory elements, and studying these changes in the context of Z,E-FPP metabolizing enzymes can provide a deeper understanding of how metabolic pathways evolve. nih.gov
Future research in this area should aim to:
Bioactivity-Guided Fractionation: Isolating and identifying novel Z,E-FPP-derived metabolites from diverse natural sources and testing their biological activities.
Ecological Studies: Conducting field and laboratory experiments to determine the specific roles of these metabolites in mediating ecological interactions.
Phylogenomic Analysis: Reconstructing the evolutionary history of Z,E-FPP synthases and related enzymes to understand the genetic mechanisms underlying the diversification of terpenoid metabolic pathways.
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways for 2-trans,6-cis-FPP, and how do they differ mechanistically?
- Answer : FPP biosynthesis occurs via two pathways:
- Mevalonate (MVA) Pathway : Starts with acetyl-CoA and involves intermediates like HMG-CoA, mevalonate, and isopentenyl diphosphate (IPP). IPP is converted to dimethylallyl diphosphate (DMAPP), which undergoes sequential condensations to form FPP via farnesyl diphosphate synthase (FPPS) .
- Methylerythritol Phosphate (MEP) Pathway : Begins with 1-deoxy-D-xylulose 5-phosphate and produces IPP and DMAPP in plastids. FPPS then catalyzes chain elongation.
- Methodological Tip : Use isotopic labeling (e.g., -glucose) to trace pathway dominance in specific tissues or organisms. Inhibitors like lovastatin (MVA-specific) or fosmidomycin (MEP-specific) can block pathways for comparative studies .
Q. How can researchers detect and quantify 2-trans,6-cis-FPP in biological samples?
- Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize reverse-phase columns (C18) with electrospray ionization (ESI) for separation of FPP isomers. Use deuterated FPP as an internal standard .
- Enzymatic Assays : Couple FPPS activity with phosphate-release detection (e.g., malachite green assay) to quantify FPP production in vitro .
- NMR Spectroscopy : Distinguish 2-trans,6-cis-FPP from trans,trans-FPP using -NMR to resolve diphosphate signals and -NMR for allylic proton shifts .
Q. What is the role of FPPS in determining FPP isomer specificity?
- Answer : FPPS typically produces trans,trans-FPP, but isomer specificity depends on enzyme structure. For 2-trans,6-cis-FPP, specialized cis-prenyltransferases (e.g., EC 2.5.1.92) or isomerases may modify the product. FPPS active-site residues (e.g., Tyr-204, Lys-257 in Geobacillus stearothermophilus) control substrate orientation and chain length .
- Methodological Tip : Use site-directed mutagenesis to alter FPPS active-site geometry and assay product profiles via GC-MS or LC-MS .
Advanced Research Questions
Q. How do sterol regulatory element-binding proteins (SREBPs) transcriptionally regulate FPPS expression?
- Answer : SREBP-1 binds to sterol response elements (SREs) in the FPPS promoter (e.g., SRE-3 in rats). Under low sterol conditions, SREBP-1 is cleaved and translocates to the nucleus, upregulating FPPS.
- Experimental Design :
- Use luciferase reporter assays with wild-type vs. mutated SRE-3 promoters to validate binding.
- Perform chromatin immunoprecipitation (ChIP) to confirm SREBP-1 binding in vivo .
- Combine with RNAi knockdown of SREBP-1 to assess FPPS transcript levels (qRT-PCR) .
Q. What structural features of FPPS enable its role in terpenoid cyclization?
- Answer : FPPS generates FPP, which cyclases (e.g., aristolochene synthase) convert to sesquiterpenes. The FPPS active-site cavity (e.g., hydrophobic pockets in G. stearothermophilus) stabilizes allylic carbocation intermediates during chain elongation.
- Methodological Approaches :
- Solve X-ray crystal structures of FPPS-FPP complexes (e.g., PDB: 1RQI) to identify residue-substrate interactions .
- Use molecular dynamics simulations to model carbocation stabilization during catalysis .
Q. How can conflicting data on FPPS substrate specificity be resolved?
- Answer : Discrepancies arise from isomer contamination or enzyme promiscuity. For example, some FPPS homologs accept cis-prenyl diphosphates.
- Resolution Strategies :
- Purify isomers using chiral chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Perform kinetic assays with synthetic substrates (e.g., 2-fluorogeranyl diphosphate) to probe FPPS stereochemical flexibility .
- Validate findings using orthogonal methods (e.g., isotopic tracing coupled with NMR) .
Q. What experimental challenges exist in synthesizing 2-trans,6-cis-FPP, and how are they addressed?
- Answer : Chemical synthesis of 2-trans,6-cis-FPP is hindered by isomerization during phosphorylation.
- Solutions :
- Use solid-phase synthesis with protected farnesol derivatives to control stereochemistry .
- Employ enzymatic synthesis with engineered cis-prenyltransferases (e.g., EC 2.5.1.92) or isomerases .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
